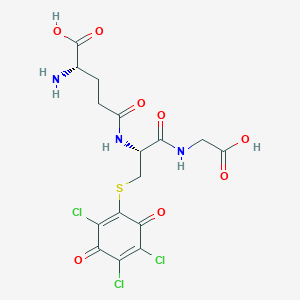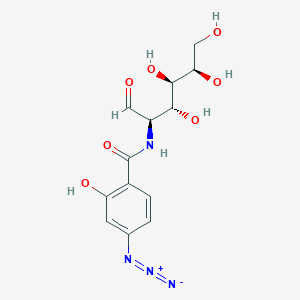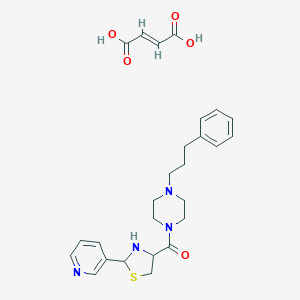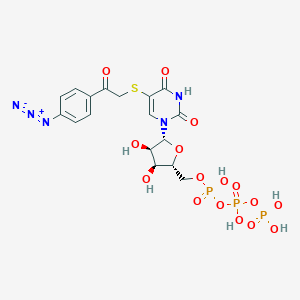
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone (TPNQ) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TPNQ is a member of the naphthoquinone family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) through redox cycling. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to generate superoxide anion. The superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with iron to generate hydroxyl radical, a highly reactive ROS.
Biochemical and Physiological Effects:
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and can scavenge ROS. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone in lab experiments is its synthetic accessibility. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized in a relatively straightforward manner from commercially available starting materials. However, one limitation of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is its potential toxicity. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can generate ROS, which can cause oxidative damage to cells and tissues.
Zukünftige Richtungen
There are several future directions for research on 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone. One direction is to further investigate its antioxidant properties and potential use in preventing age-related diseases. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone and its potential toxicity.
Synthesemethoden
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized through a multi-step process starting from 2-hydroxy-1,4-naphthoquinone. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then subjected to a Friedel-Crafts reaction with trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves the deprotection of the TBDMS group to yield 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been studied extensively for its potential applications in various fields. In the field of photovoltaics, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been used as an electron acceptor in organic solar cells. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and has been studied for its potential use in preventing age-related diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
119052-95-8 |
|---|---|
Produktname |
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone |
Molekularformel |
C31H43F3O2 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H43F3O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31(32,33)34)30(36)26-18-7-6-17-25(26)29(27)35/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+/t22-,23-/m1/s1 |
InChI-Schlüssel |
FFWJVWFHORVNTD-OLOZJIBXSA-N |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
Synonyme |
2-trifluoromethyl-3-phytyl-1,4-naphthoquinone 2-trifluoromethylphylloquinone 2-trifluoromethylphytonadione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)







